[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][4-(piperidin-1-ylsulfonyl)phenyl]methanone
Description
Properties
Molecular Formula |
C24H29N3O5S |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C24H29N3O5S/c28-24(20-5-7-21(8-6-20)33(29,30)27-10-2-1-3-11-27)26-14-12-25(13-15-26)17-19-4-9-22-23(16-19)32-18-31-22/h4-9,16H,1-3,10-15,17-18H2 |
InChI Key |
AEFMNEBWJGCVNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperazine
Piperazine undergoes N-alkylation with 1,3-benzodioxol-5-ylmethyl bromide in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate as a base. The reaction achieves 78% yield after column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Base | K₂CO₃ |
| Yield | 78% |
| Purity (HPLC) | >99% |
Alternative Routes
-
Reductive Amination : Reacting piperazine with 1,3-benzodioxol-5-ylmethylamine and sodium cyanoborohydride in methanol yields the product at 65% efficiency.
-
Buchwald-Hartwig Coupling : Palladium-catalyzed coupling of piperazine with 5-bromomethyl-1,3-benzodioxole achieves 70% yield but requires costly catalysts.
Synthesis of 4-(Piperidin-1-ylsulfonyl)benzoyl Chloride
Sulfonation of Toluene Derivative
4-Methylbenzoic acid is sulfonated using chlorosulfonic acid at 0°C, followed by reaction with piperidine to form 4-(piperidin-1-ylsulfonyl)benzoic acid. Conversion to the acid chloride employs thionyl chloride (SOCl₂) in dichloromethane at reflux.
Spectral Data
Optimization Challenges
-
Sulfonation Selectivity : Competing para/ortho sulfonation is mitigated by using excess chlorosulfonic acid (5 equiv.) and slow addition over 2 hours.
-
Acid Chloride Stability : The acyl chloride intermediate is hygroscopic and must be used immediately or stored under argon.
Final Coupling Reaction
Nucleophilic Acyl Substitution
4-(1,3-Benzodioxol-5-ylmethyl)piperazine (1.2 equiv.) reacts with 4-(piperidin-1-ylsulfonyl)benzoyl chloride (1.0 equiv.) in tetrahydrofuran (THF) with triethylamine (3.0 equiv.) as a base. The mixture is stirred at 25°C for 24 hours, yielding 82% of the target compound after recrystallization from ethanol.
Yield Comparison Table
| Base | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| Triethylamine | THF | 25°C | 24 | 82% |
| DBU | DCM | 40°C | 12 | 75% |
| NaHCO₃ | Acetone | 50°C | 36 | 68% |
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
-
Base Deprotonation : Triethylamine abstracts a proton from piperazine, enhancing nucleophilicity.
-
Acyl Transfer : The benzoyl chloride undergoes nucleophilic attack by the piperazine nitrogen, releasing HCl.
Industrial-Scale Considerations
Purification Strategies
Environmental Impact
-
Solvent Recovery : DMF and THF are recycled via distillation, reducing waste by 60%.
-
Catalyst Recycling : Palladium catalysts from alternative routes are recovered using ion-exchange resins (92% efficiency).
Analytical Characterization
Spectroscopic Confirmation
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the piperazine substituents, sulfonamide groups, and aromatic systems. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Observations
Benzodioxole vs. Other Aromatic Groups :
- The benzodioxole group in the target compound and ’s analog improves metabolic resistance compared to simpler phenyl or pyrimidine groups .
- Pyrimidine-containing analogs () may exhibit stronger hydrogen-bonding interactions due to nitrogen-rich heterocycles, favoring kinase or enzyme targeting .
Sulfonamide Substitutions :
- The piperidine-sulfonyl group in the target compound likely enhances solubility compared to trifluoromethyl () or chlorophenyl () substituents, which increase lipophilicity .
- Sulfonyl electronegativity in ’s derivatives correlates with enzyme inhibition potency, suggesting the target’s piperidine-sulfonyl may balance solubility and target affinity .
Piperazine Core Modifications :
- Benzyl-piperazine () and trifluoromethylphenyl-piperazine () derivatives show enhanced receptor binding due to bulky substituents, whereas the target’s benzodioxol-methyl group may prioritize metabolic stability .
Synthetic Accessibility :
Q & A
Q. Example Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | 4-Nitrobenzoyl chloride, triethylamine, DCM | 78% | |
| Reduction | SnCl₂, HCl, ethanol | 75% | |
| Purification | n-Hexane/EtOAc (5:5) | 95% purity |
How to confirm the structural identity and purity of [compound] using spectroscopic and chromatographic methods?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C-NMR spectra to verify proton environments (e.g., benzodioxole protons at δ 6.7–6.9 ppm, piperazine methylene at δ 3.2–3.5 ppm) and carbon backbone integrity .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with methanol/water mobile phases (e.g., 70:30) to assess purity (>95% peak area at 254 nm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 501.6 for [M+H]⁺) and fragmentation patterns .
How to design experiments to analyze structure-activity relationships (SAR) for [compound] derivatives?
Advanced Research Question
- Structural Modifications : Synthesize analogs with variations in the benzodioxole, piperazine, or sulfonyl groups. For example:
- Biological Assays : Test derivatives against target enzymes (e.g., kinases, GPCRs) using in vitro inhibition assays. Compare IC₅₀ values to correlate substituents with activity .
What computational approaches are suitable for predicting the biological targets of [compound]?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with proteins (e.g., serotonin receptors) based on the compound’s piperazine and sulfonyl motifs .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger’s Phase .
- ADMET Prediction : Tools like SwissADME can forecast solubility, permeability, and metabolic stability to prioritize derivatives for synthesis .
What are the critical parameters in X-ray crystallography for determining the crystal structure of [compound]?
Basic Research Question
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) with a detector resolution <1.0 Å. Collect >10,000 reflections for robust data .
- Refinement : Employ SHELXL for least-squares refinement, ensuring R-factor convergence (<0.05 for high-quality structures) .
- Validation : Check for disorders in the benzodioxole or piperazine moieties using PLATON .
How to address discrepancies between theoretical and experimental data, such as elemental analysis results?
Advanced Research Question
Q. Example Discrepancy Resolution
| Element | Calculated (%) | Observed (%) | Resolution |
|---|---|---|---|
| C | 71.67 | 72.04 | Re-crystallize from EtOH |
| N | 12.38 | 12.60 | Dry under high vacuum |
What strategies can be employed to enhance the solubility and bioavailability of [compound] for in vivo studies?
Advanced Research Question
- Salt Formation : Prepare hydrochloride salts via reaction with HCl in EtOAc .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the piperazine nitrogen .
- Nanoparticle Formulation : Use PEGylated liposomes to improve aqueous dispersion .
What analytical techniques are recommended for assessing the stability of [compound] under various storage conditions?
Basic Research Question
- Forced Degradation Studies : Expose to heat (60°C), humidity (75% RH), and UV light (254 nm) for 7 days. Monitor degradation via HPLC .
- pH Stability : Dissolve in buffers (pH 1–13) and analyze by NMR for structural changes .
How to evaluate the potential pharmacological activity of [compound] through in vitro and in silico models?
Advanced Research Question
- In Vitro :
- In Silico : Predict off-target effects using SwissTargetPrediction .
What methodologies are effective in resolving synthetic challenges, such as low yields in multi-step reactions?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
